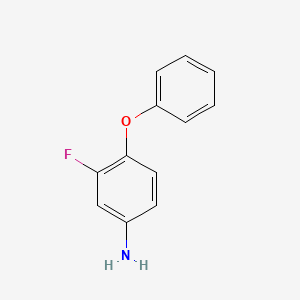

2-(2-Methoxybenzoyl)-3-methylpyridine

Vue d'ensemble

Description

“2-Methoxybenzoyl chloride” is a chemical compound with the linear formula CH3OC6H4COCl . It has a molecular weight of 170.59 .

Synthesis Analysis

While specific synthesis methods for “2-(2-Methoxybenzoyl)-3-methylpyridine” were not found, “2-Methoxybenzoyl chloride” has been used in the preparation of 2-methoxybenzoyl-ferrocene through Friedel Crafts reaction .

Molecular Structure Analysis

The molecular structure of “2-Methoxybenzoyl chloride” is represented by the SMILES string COc1ccccc1C(Cl)=O . The InChI is 1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 .

Physical And Chemical Properties Analysis

“2-Methoxybenzoyl chloride” has a refractive index n20/D of 1.572 (lit.), a boiling point of 128-129 °C/8 mmHg (lit.), and a density of 1.146 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis and Characterization of Schiff Base Compounds

A Schiff base derived from 2-amino-3-methylpyridine and 2-hydroxy-4-methoxybenzaldehyde was synthesized and characterized. This study provided insights into the structural properties of such compounds, potentially relevant to applications in material science and coordination chemistry (Bai Linsha, 2015).

Coordination Chemistry and Molecular Structure

The molecular structure and crystallization of compounds involving 2-methoxybenzoic acid, highlighting the chemical interactions and bonding characteristics, are crucial for developing advanced materials and understanding molecular interactions (X. Qian & F. Liu, 2012).

Crystallography of Organic Salts

The crystal structures of organic salts synthesized from 2-amino-6-methylpyridine and various methylbenzoic acids were analyzed. This research contributes to the field of crystal engineering, important for pharmaceuticals and material science (K. Thanigaimani et al., 2015).

Chemical Reactions and Molecular Interactions

Study of Chemical Reactions Involving 2-Amino-N-heterocycles

Research into the reactions of 2-amino-N-heterocycles, including 2-amino-3-methylpyridine, with various compounds. This study is vital for understanding chemical reactivity and synthesis pathways in organic chemistry (James A. Mitchell & D. Reid, 1982).

Synthesis of Novel Compounds

The synthesis of new compounds involving derivatives of 3-methylpyridine, demonstrating the diverse applications and versatility of these compounds in synthetic chemistry (Pan Xiang-jun, 2006).

Development of Coordination Polymers

Study of cobalt complexes with 2-methoxybenzoic acid and 4,4'-bipyridine, which are essential for understanding coordination chemistry and potential applications in catalysis and material science (V. Pedireddi & S. Varughese, 2004).

Safety and Hazards

Propriétés

IUPAC Name |

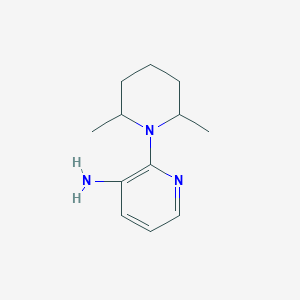

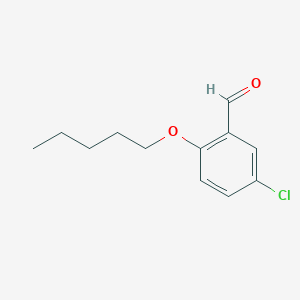

(2-methoxyphenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-5-9-15-13(10)14(16)11-7-3-4-8-12(11)17-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVCZFSZYUCEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxybenzoyl)-3-methylpyridine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

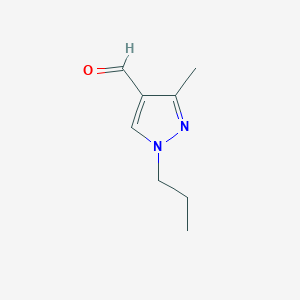

![1-[(4-Bromophenyl)acetyl]-1,4-diazepane](/img/structure/B1368043.png)

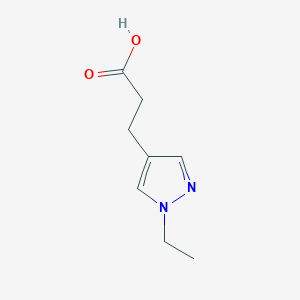

![4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B1368056.png)

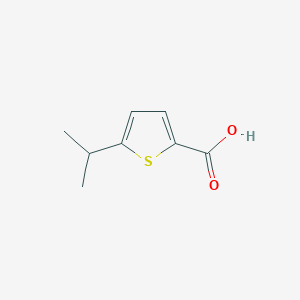

![(2E)-3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368068.png)